2,6-dimethoxybenzene-1-sulfonamide
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Overview
Description
2,6-Dimethoxybenzene-1-sulfonamide is an organosulfur compound with the molecular formula C8H11NO4S. It is characterized by the presence of two methoxy groups attached to a benzene ring, along with a sulfonamide group.
Mechanism of Action
Target of Action
The primary target of 2,6-dimethoxybenzene-1-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folate , a vital component for cells to make nucleic acids, such as DNA or RNA .
Mode of Action
This compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS, preventing the normal substrate from binding . This inhibition disrupts the synthesis of folate, thereby hindering the production of nucleic acids and halting bacterial growth .
Biochemical Pathways
The inhibition of DHPS affects the folic acid synthesis pathway . Folate is required for the synthesis of nucleic acids. By inhibiting DHPS, this compound prevents the formation of folate, leading to a deficiency in the production of nucleic acids . This results in the inability of the bacterial cell to replicate, thereby exerting a bacteriostatic effect .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting the synthesis of folate, the compound prevents the production of nucleic acids, which are essential for bacterial replication . This leads to a bacteriostatic effect, halting the growth of the bacteria without necessarily killing them .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors . For instance, the presence of other substances in the environment that can act as alternative sources of folate might reduce the efficacy of the compound . Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2,6-Dimethoxybenzene-1-sulfonamide plays a significant role in biochemical reactions due to its sulfonamide group. This compound interacts with various enzymes and proteins, particularly those involved in metabolic pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial in the folate synthesis pathway in bacteria . By inhibiting this enzyme, this compound can prevent the synthesis of tetrahydrofolate, a cofactor necessary for DNA synthesis and cell division .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by interfering with cell signaling pathways and gene expression. For example, sulfonamides, including this compound, can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism . This compound can also affect cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to the active site of dihydropteroate synthetase, inhibiting its activity and preventing the synthesis of tetrahydrofolate . Additionally, this compound can interact with other enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression . These interactions at the molecular level are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that sulfonamides can degrade over time, leading to a decrease in their efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential long-term effects on cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as antibacterial activity . At high doses, it can cause toxic or adverse effects, including oxidative stress and damage to cellular components . Threshold effects have been observed, where the compound’s efficacy and toxicity depend on the dosage administered .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of sulfonamides. For example, this compound can affect the metabolic flux of folate synthesis by inhibiting dihydropteroate synthetase . Additionally, this compound can influence metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, affecting its localization and accumulation . Understanding the transport and distribution of this compound is essential for determining its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function . The subcellular localization of this compound is an important factor in understanding its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxybenzene-1-sulfonamide typically involves the sulfonation of 2,6-dimethoxyaniline. The process begins with the nitration of 2,6-dimethoxytoluene to form 2,6-dimethoxy-4-nitrotoluene, which is then reduced to 2,6-dimethoxyaniline. The final step involves the sulfonation of 2,6-dimethoxyaniline using chlorosulfonic acid or sulfur trioxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,6-dimethoxybenzenesulfonic acid.
Reduction: Formation of 2,6-dimethoxyaniline.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2,6-Dimethoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
- 2,4-Dimethoxybenzene-1-sulfonamide
- 2,6-Dimethoxybenzenesulfonic acid
- 2,6-Dimethoxyaniline
Comparison: 2,6-Dimethoxybenzene-1-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical properties. Compared to 2,4-dimethoxybenzene-1-sulfonamide, the position of the methoxy groups in this compound affects its reactivity and interaction with other molecules. The sulfonamide group in this compound also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
1261648-02-5 |
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Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
2,6-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C8H11NO4S/c1-12-6-4-3-5-7(13-2)8(6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChI Key |
NNMFTPMBICNYPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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